3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methyl-3-azabicyclo[4.1.0]heptan-1-amine |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-7(6,8)5-9/h6H,2-5,8H2,1H3 |
InChI Key |
IKXGPPHDHKWSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CC2(C1)N |
Origin of Product |
United States |
Structural and Conformational Analysis of 3 Methyl 3 Azabicyclo 4.1.0 Heptan 1 Amine and Its Analogues
Elucidation of Bicyclic Ring Conformation and Rigidity
The 3-azabicyclo[4.1.0]heptane core is a fusion of a six-membered piperidine (B6355638) ring and a three-membered cyclopropane (B1198618) ring. This fusion imparts significant rigidity to the molecule. In related bicyclic systems, the conformation of the six-membered ring is often forced into a specific arrangement, such as a chair, boat, or twist-boat, by the constraints of the fused ring. For the 3-azabicyclo[4.1.0]heptane system, the piperidine ring typically adopts a flattened chair or a half-chair conformation to accommodate the fusion with the cyclopropane ring.
A streamlined process to prepare and isolate bicyclic amines has been demonstrated, highlighting their importance and the need for well-defined solid forms for handling and storage. acs.org For instance, some bicyclic amines are low-melting solids, which makes their isolation and handling as a salt more convenient. acs.org
Table 1: Representative Conformational Data for Bicyclic Amines This table presents typical conformational data for related bicyclic amine systems to illustrate the concepts discussed. Specific experimental data for 3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine is not readily available in the public domain.
| Parameter | Typical Value Range | Method of Determination |
|---|---|---|
| Dihedral Angle (N-C-C-C) | 40-60° | X-ray Crystallography, NMR Spectroscopy |
| Ring Puckering Amplitude | 0.4-0.6 Å | X-ray Crystallography |
Analysis of Stereochemical Control and Its Impact on Molecular Architecture
The presence of multiple stereocenters in this compound leads to the possibility of several stereoisomers. The relative orientation of the substituents—the methyl group on the nitrogen and the amine group at the bridgehead carbon—profoundly influences the molecule's three-dimensional shape and, consequently, its properties.
The synthesis of related 3-azabicyclo[4.1.0]heptane systems has been achieved with high diastereoselectivity, demonstrating the ability to control the stereochemical outcomes of reactions involving this scaffold. acs.org For instance, gold-catalyzed cycloisomerization has been used to produce these structures with excellent yields and control over the relative stereochemistry. acs.org
Influence of Substitution Patterns on Three-Dimensional Structure
The substituents on the 3-azabicyclo[4.1.0]heptane core, namely the methyl group at the 3-position and the amino group at the 1-position, play a significant role in determining the preferred conformation. The N-methyl group can exist in either an axial or equatorial position relative to the piperidine ring. The energetic preference for one orientation over the other will depend on steric interactions with other parts of the molecule.
Similarly, the orientation of the C1-amino group is fixed by the ring system, but its interactions with the N-methyl group and the rest of the bicyclic framework can influence the fine details of the conformation. In structurally analogous compounds, the introduction of substituents has been shown to lock the ring system into a particular conformation. nih.gov For example, in related N-substituted 4-azabicyclo[4.1.0]heptanes, the substituents were used to rigidify the structure and probe the bioactive conformation for receptor binding. nih.gov
Table 2: Impact of Substitution on Conformational Preference in Analogous Bicyclic Systems This table provides illustrative examples of how substituents can influence the conformation of related bicyclic amines.
| Substituent | Position | Observed Conformational Effect |
|---|---|---|
| N-Benzyl | 3 | Can influence the pucker of the six-membered ring. |
| Phenyl | 6 | May favor a specific chair or boat conformation. google.com |
Advanced Spectroscopic Techniques for Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the connectivity of the atoms. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can establish through-bond and through-space correlations, providing insights into the relative stereochemistry. Nuclear Overhauser Effect (NOE) experiments are particularly powerful for determining the spatial proximity of protons, which helps to define the conformation of the bicyclic ring and the orientation of substituents.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in tandem MS (MS/MS) can provide additional structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H stretches of the primary amine and C-H stretches of the alkane and methyl groups.
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. This data is invaluable for validating computational models.
While specific spectroscopic data for this compound is not widely published, data for related compounds can be found in the literature. ambeed.comnih.gov
Computational Approaches to Conformational Sampling and Analysis
In conjunction with experimental techniques, computational modeling provides powerful insights into the conformational landscape of this compound.
Molecular Mechanics (MM): Force-field based methods, such as MMFF94, are used to perform conformational searches and identify low-energy conformers. mdpi.com These methods are computationally efficient and can explore a wide range of possible structures.
Quantum Mechanics (QM): Higher-level quantum mechanical methods, such as Density Functional Theory (DFT), are employed to optimize the geometries of the most stable conformers found through molecular mechanics and to calculate their relative energies with greater accuracy. These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data for validation.
Computational studies on related bicyclic systems have been used to understand the influence of structural rigidity on biological activity. acs.org For example, modeling can help to elucidate the bioactive conformation of a molecule by comparing the shapes of rigid and flexible analogues. acs.org The application of these computational methods can predict the likely preferred conformations of this compound and provide a deeper understanding of its structural dynamics.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-azabicyclo[4.1.0]heptane |
| 3-methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptane |
Computational and Theoretical Studies on the 3 Azabicyclo 4.1.0 Heptane Scaffold
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Molecular modeling and docking simulations are fundamental to predicting how derivatives of the 3-azabicyclo[4.1.0]heptane scaffold will interact with their target proteins. These computational techniques provide insights at the atomic level, helping to rationalize observed biological activities and to design new compounds with improved properties. Docking programs like AutoDock have been employed to design conformationally constrained inhibitors, such as those targeting matrix metalloproteinases (MMPs). acs.org
For instance, studies on a series of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanes, identified as potent triple reuptake inhibitors for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters, relied on molecular modeling to understand their mechanism of action. nih.govdundee.ac.uk Similarly, new classes of carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold were conceived as potential anti-HSV agents based on initial protein-ligand docking studies. nih.gov
A primary goal of molecular docking is to predict the binding affinity of a ligand for a specific receptor, which is often correlated with its biological potency. Computational methods such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method can be used to calculate the free energy of binding (∆G), providing a quantitative estimate of affinity. mdpi.com
These predictions are crucial for establishing a compound's potential efficacy and its selectivity profile. For example, modeling can help determine why a particular derivative of 3-azabicyclo[4.1.0]heptane binds more tightly to the serotonin transporter than to the dopamine or norepinephrine transporters. nih.govdundee.ac.uk This predictive power allows researchers to prioritize the synthesis of compounds that are most likely to have the desired biological activity and selectivity, saving significant time and resources.
Docking simulations provide detailed 3D models of the ligand-receptor complex, allowing for a thorough analysis of the intermolecular forces that stabilize the interaction. These forces include:
Hydrogen Bonds: The nitrogen atom in the azabicyclo ring or functional groups attached to the scaffold can act as hydrogen bond acceptors or donors, forming critical interactions with amino acid residues in the receptor's binding site.
π-Stacking and Aromatic Interactions: Aromatic rings appended to the scaffold can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
Hydrophobic Interactions: The carbocyclic framework of the scaffold contributes to hydrophobic interactions with nonpolar pockets within the receptor.
Pharmacophore models derived from these interactions often highlight features such as positive ionic, negative ionic, and hydrophobic centers that are essential for binding. nih.gov Analyzing these interactions is key to understanding the structure-activity relationship (SAR) and optimizing ligand design for enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Azabicyclo[4.1.0]heptane Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For azabicyclo[4.1.0]heptane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. researchgate.net
In one study on bicyclo[4.1.0]heptane derivatives as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, CoMFA and CoMSIA models were developed. researchgate.net These models yielded statistically significant results, indicating their predictive power. The contour maps generated from these analyses show regions where steric bulk and electrostatic properties are positively or negatively correlated with antagonist activity. For example, the models could suggest that adding highly electronegative groups in a specific region of the molecule would lead to more potent compounds. researchgate.netresearchgate.net This information provides a clear visual guide for designing the next generation of inhibitors.
| Model | q² | R² (non-cross-validated) | F value | Standard Error of Prediction | Standard Error of Estimate |
| CoMSIA | 0.639 | 0.953 | 92.802 | 0.402 | 0.146 |
| CoMFA | 0.680 | 0.922 | 114.351 | 0.364 | 0.180 |
| Table 1: Statistical results from a 3D-QSAR study on bicyclo[4.1.0]heptane derivatives as MCHR1 antagonists. researchgate.net The high values for the cross-validated q² and non-cross-validated R² indicate robust and predictive models. |
Pharmacophore Modeling and Virtual Screening Applications in Compound Design
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. This model then serves as a 3D query for virtual screening of large chemical databases to find new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. ju.edu.joresearchgate.net
This approach has been successfully applied in projects involving scaffolds related to 3-azabicyclo[4.1.0]heptane. For example, a pharmacophore model was developed for endothelial nitric oxide synthase (eNOS) inhibitors, where the model was integrated with a QSAR study to enhance its predictive capability. ju.edu.jo Similarly, the development of potent 3-azabicyclo[4.1.0]heptane-based triple reuptake inhibitors was guided by a pre-existing pharmacophore model for this class of compounds. nih.govdundee.ac.uk These models typically define the required spatial locations of features like:
Hydrogen Bond Donors/Acceptors
Positive/Negative Ionizable Groups
Hydrophobic Centers
Aromatic Rings
By using the rigid 3-azabicyclo[4.1.0]heptane scaffold as a template, chemists can precisely position these pharmacophoric features in 3D space to optimize interactions with the target receptor.
Studies on Molecular Shape, Three-Dimensional Descriptors, and Exit Vector Plot Analysis
The distinct 3D shape of the 3-azabicyclo[4.1.0]heptane scaffold is a key attribute for its use in drug design. researchgate.net The shape and three-dimensionality of molecules can be quantified using a variety of molecular descriptors. researchgate.net These descriptors help in classifying compounds and building structure-property relationships. Examples of such descriptors include:
Fraction of sp³ carbon atoms (Fsp³)
Principal moments of inertia
Radius of gyration and shadow indices
3D Zernike descriptors
Ultrafast shape recognition descriptors researchgate.net
A more advanced technique for analyzing the shape and conformational space of cyclic scaffolds is Exit Vector Plot (EVP) analysis . researchgate.net EVP analysis examines the relative orientation of substituent vectors (i.e., the bonds connecting functional groups to the core scaffold). By plotting the geometric parameters (distances, angles) between these vectors for thousands of low-energy conformations, a map of the accessible conformational space is generated. This approach helps to classify conformers, identify unique geometries, and understand how the rigid bicyclic core orients the appended functional groups, which directly impacts biological activity. researchgate.net
Theoretical Investigations into Reaction Mechanisms and Stereochemical Outcomes
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov These theoretical studies can elucidate reaction pathways, identify transition states, and explain the origins of stereoselectivity, which is critical when constructing complex chiral molecules like derivatives of 3-azabicyclo[4.1.0]heptane.
Structure Activity Relationship Sar Studies and Biological Target Interactions of 3 Methyl 3 Azabicyclo 4.1.0 Heptan 1 Amine Derivatives
Impact of Bicyclic Scaffold Modifications on Biological Activity
The unique azabicyclo[4.1.0]heptane framework, which features a fused cyclopropane (B1198618) and piperidine (B6355638) ring system, imparts significant conformational rigidity. This rigidity is crucial for orienting substituents in a precise manner for optimal interaction with biological targets. Modifications to this core structure have been shown to significantly alter biological activity.
Research into novel antibiotics has demonstrated the critical nature of the bicyclic system's geometry. When the [4.1.0] scaffold was compared to related [3.1.0] and [3.2.0] bicyclic amines in a series of quinolin-2(1H)-one antibacterial agents, the derivatives with the [4.1.0] and [3.2.0] systems were found to be much less potent. kcl.ac.uk This suggests that the specific bond angles and spatial arrangement of the fused rings in the [3.1.0] system were optimal for activity in that particular series, highlighting the scaffold's profound influence. kcl.ac.uk
Furthermore, constraining flexible molecules into rigid bicyclic structures is a common strategy to enhance affinity for biological targets. For instance, modifying a known high-affinity phenyl-piperidine antagonist for the P2Y14 receptor with various bridged piperidine moieties, such as 2-azanorbornane (azabicyclo[2.2.1]heptane), helped to probe receptor affinity. nih.gov This approach underscores the principle that the bicyclic scaffold's shape and rigidity are key determinants of biological function. The introduction of such constraints can lead to more potent and selective compounds by reducing the entropic penalty of binding to a receptor.
Role of Amine Position and Substitution Patterns in Modulating Activity and Selectivity
The position of the amine group on the azabicyclo[4.1.0]heptane scaffold is a critical factor governing the molecule's interaction with its targets. Studies on quinolin-2(1H)-one antibacterials showed that moving the amine group to different locations on a related [3.1.0] ring system resulted in a significant loss of potency. kcl.ac.uk This indicates that a precise positioning of the basic nitrogen atom is required for the desired biological effect, likely for forming key ionic or hydrogen bond interactions within the target's binding site.
Substitution on the nitrogen atoms further modulates the activity and selectivity. In the context of monoamine reuptake inhibitors, the substituent on the ring nitrogen (position 3) and any groups attached to the exocyclic amine play a pivotal role. For example, the racemic compound 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane was identified as a substrate for monoamine oxidase-B (MAO-B). nih.gov The N-methyl group is a common feature in many centrally active compounds and is crucial for this enzymatic interaction.
In another series of triple reuptake inhibitors, extensive SAR studies led to the identification of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane as a highly potent compound. nih.gov In this case, the amine is part of the bicyclic ring system (a tertiary amine), and the key substitutions are on the carbon framework of the scaffold at positions 1 and 6. The 3,4-dichlorophenyl group at position 6 and the methyloxymethyl group at position 1 were found to be critical for high affinity and selectivity at the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. nih.govacs.org
Investigation of Isosteric Replacements within the Azabicyclo[4.1.0]heptane Framework
Isosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. While specific studies focusing on isosteric replacement within the 3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine core are not extensively detailed in the provided context, the principles can be inferred from related structures.
For example, SAR studies on piperidine analogues, which can be considered a "de-fused" version of the azabicycloheptane system, often involve isosteric replacements to enhance affinity for monoamine transporters. acs.org Replacing the piperidine nitrogen with other atoms or incorporating it into different heterocyclic systems would be a form of isosteric modification. The development of 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives as dopamine reuptake inhibitors illustrates the replacement of the nitrogen atom with oxygen in a different bicyclic system to probe the structural requirements for transporter binding. acs.org This highlights that the heteroatom's identity within the bicyclic core is a tunable element for optimizing biological activity.
Polypharmacological Profiles of Azabicyclo[4.1.0]heptane Analogues
Derivatives of the azabicyclo[4.1.0]heptane scaffold have been shown to interact with multiple biological targets, a characteristic known as polypharmacology. This is particularly evident in their activity as monoamine reuptake inhibitors.
A significant discovery in this area was the identification of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane as a potent and selective triple reuptake inhibitor. nih.gov This compound demonstrates high in vitro potency at SERT, NET, and DAT, which are the transporters responsible for clearing serotonin, norepinephrine, and dopamine from the synaptic cleft. nih.govacs.org Such a profile, where a single molecule modulates all three key monoamine systems, is of significant interest for the development of treatments for complex neuropsychiatric disorders. The ability of this scaffold to be fine-tuned to achieve a desired balance of activity across these three transporters showcases its utility in designing multi-target ligands.
The table below summarizes the inhibitory activity of a key azabicyclo[4.1.0]heptane analogue at the three major monoamine transporters.
Mechanism of Action Studies at the Molecular and Cellular Levels
Interactions with Neurotransmitter Transporters (e.g., SERT, NET, DAT)
The primary mechanism by which many azabicyclo[4.1.0]heptane analogues exert their effects is through the inhibition of monoamine transporters. google.com These transporter proteins are responsible for the reuptake of neurotransmitters from the synapse back into the presynaptic neuron, thus terminating the signal. google.com By blocking these transporters, azabicyclo[4.1.0]heptane derivatives can increase the concentration and duration of action of monoamines in the synapse. google.com
The compound 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane was specifically designed and optimized for this mechanism. nih.gov It exhibits high affinity for all three transporters, effectively blocking the reuptake of serotonin, norepinephrine, and dopamine. nih.govacs.org Further in vivo microdialysis experiments confirmed that this compound could significantly increase brain levels of these neurotransmitters, consistent with its in vitro transporter inhibition profile. nih.govacs.org The stereochemistry of the molecule is also critical, as the biological activity often resides in a single stereoisomer. google.com
Enzymatic Substrate Properties (e.g., Monoamine Oxidase B, MAO-B)
In addition to interacting with transporters, certain derivatives of the azabicyclo[4.1.0]heptane scaffold can also serve as substrates for enzymes involved in neurotransmitter metabolism. Specifically, racemic 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane has been identified as a novel substrate for monoamine oxidase-B (MAO-B). nih.gov
MAO-B is an enzyme that catalyzes the oxidative deamination of monoamines. The fact that this azabicyclo[4.1.0]heptane derivative is a substrate indicates that the enzyme recognizes the N-methylated tertiary amine within the bicyclic structure and can catalyze its oxidation. nih.gov This finding is particularly interesting as it draws a parallel to the proneurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is also a substrate for MAO-B and is metabolized into a neurotoxic species. The stereochemistry of the azabicyclo[4.1.0]heptane derivative plays a key role in its interaction with MAO-B, with different stereoisomers exhibiting different rates of metabolism. nih.gov
This dual interaction with both monoamine transporters and metabolic enzymes like MAO-B illustrates the complex pharmacological profile of the azabicyclo[4.1.0]heptane scaffold.
Interactions with Bacterial DNA Gyrase and Topoisomerase IV
Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA, making them validated and critical targets for the development of antibacterial agents. The inhibition of these enzymes disrupts DNA replication, transcription, and repair, leading to bacterial cell death. Derivatives of this compound have been explored as components of novel antibacterial compounds targeting these topoisomerases.
Structure-activity relationship (SAR) studies have been conducted on a series of 4-(aminomethyl)quinolin-2(1H)-ones, which incorporate various bicyclic amine substituents at the C7 position to assess their inhibitory effects on E. coli DNA gyrase and topoisomerase IV, as well as their antibacterial activity. Within this series, a derivative featuring a 7-(1-amino-3-azabicyclo[4.1.0]heptan-3-yl) moiety was synthesized and evaluated.
The research revealed that the nature of the bicyclic amine at the C7 position of the quinolinone scaffold is a critical determinant of antibacterial potency. Specifically, the derivative containing the 3-azabicyclo[4.1.0]heptan-1-amine system was found to be significantly less potent compared to analogues featuring a [3.1.0] bicyclic amine system. kcl.ac.uk This suggests that the specific geometry, rigidity, and size of the bicyclic framework play a crucial role in the interaction with the enzyme-DNA complex. The appropriate positioning of the amine on the bicyclic structure is vital for optimal activity. kcl.ac.uk
Further modifications to the azabicyclic moiety generally resulted in a loss of antibacterial activity, underscoring the sensitivity of the target to the structural conformation of this part of the molecule. kcl.ac.uk The table below presents comparative data for the [4.1.0] bicyclic amine derivative and other related compounds from the study, illustrating the impact of the bicyclic ring system on antibacterial and enzyme inhibitory activity.
| Compound | Bicyclic Amine Moiety at C7 | E. coli DNA Gyrase IC50 (µM) | E. coli Topoisomerase IV IC50 (µM) | E. coli MIC (µg/mL) |
|---|---|---|---|---|
| 21 | (1S,5R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl | 0.3 | 0.6 | 2 |
| 22 | (1R,5S)-6-Amino-3-azabicyclo[3.1.0]hexan-3-yl | 0.4 | 0.8 | 4 |
| 23 | 1-Amino-3-azabicyclo[4.1.0]heptan-3-yl | >50 | >50 | >64 |
| 24 | (1S,5R)-1-Amino-3-azabicyclo[3.2.0]heptan-3-yl | >50 | >50 | >64 |
Data sourced from a study on quinolin-2(1H)-one derivatives. kcl.ac.uk The IC50 and MIC values are for the full compound, not the bicyclic amine moiety alone.
The markedly lower potency of the compound with the 3-azabicyclo[4.1.0]heptan-1-amine moiety (Compound 23) indicates that the structural arrangement of the [4.1.0] system is not optimal for binding to the classical quinolone binding site in the topoisomerase IV-DNA cleavage complex. kcl.ac.uk This highlights the stringent structural requirements for potent inhibition of bacterial DNA gyrase and topoisomerase IV.
Cytostatic Effects and Cell Growth Inhibition Mechanisms
Derivatives of azabicyclic compounds have garnered interest for their potential as anticancer agents. While direct studies on the cytostatic effects of this compound derivatives are limited, research on structurally related azabicyclo[3.1.0]hexane derivatives provides valuable insights into the potential antiproliferative activities and mechanisms of this class of compounds.
Studies on spiro-fused 3-azabicyclo[3.1.0]hexanes have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. These compounds have been shown to reduce cell proliferation in a time- and concentration-dependent manner. The antiproliferative activity of these derivatives has been evaluated using in vitro assays, such as the MTS assay, against cell lines including human erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2).
The cytotoxic activity of these related compounds is presented in the table below, showcasing their potency against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) after 72h |
|---|---|---|
| Spiro-fused 3-azabicyclo[3.1.0]hexane-oxindole derivative 4 | Jurkat | 3.8 |
| K-562 | 4.5 | |
| HeLa | 7.2 | |
| Spiro-fused 3-azabicyclo[3.1.0]hexane-oxindole derivative 8 | Jurkat | 2.1 |
| K-562 | 3.9 | |
| Sk-mel-2 | 9.8 | |
| Spiro-fused 3-azabicyclo[3.1.0]hexane-oxindole derivative 18 | Jurkat | 2.9 |
| K-562 | 5.1 | |
| HeLa | 8.4 |
Data sourced from a study on spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles.
Mechanistic studies on these related azabicyclo[3.1.0]hexane derivatives suggest that their cytostatic effects may be mediated through the induction of apoptosis. Evaluation of the impact on cell cycle progression has shown that these compounds can cause a significant accumulation of cells in the SubG1 and G0/G1 phases of the cell cycle. Furthermore, some derivatives have been observed to affect the mitochondrial membrane potential, a key event in the apoptotic cascade.
While these findings are for structurally analogous compounds, they indicate that the 3-azabicyclo[4.1.0]heptane scaffold could also serve as a basis for the design of novel cytostatic agents. The rigid bicyclic structure can act as a scaffold to present functional groups in a specific spatial arrangement, which could lead to interactions with various biological targets involved in cell growth and proliferation. Further investigation is warranted to synthesize and evaluate derivatives of this compound to determine their specific anticancer potential and mechanisms of action.
Applications of 3 Methyl 3 Azabicyclo 4.1.0 Heptan 1 Amine As a Building Block in Complex Molecule Synthesis
Integration into Privileged Structure Frameworks for Drug Discovery
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that can provide high-affinity ligands for multiple, distinct biological receptors by presenting functional groups in specific spatial arrangements. unife.itunifi.it The 3-azabicyclo[4.1.0]heptane core, characteristic of 3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine, exemplifies such a framework. Its rigid, three-dimensional topology is a desirable feature in the design of compound libraries aimed at producing leads with enhanced drug-like properties. unife.it
The inherent rigidity of the bicyclic system locks the substituent groups—in this case, the methyl group on the nitrogen and the amine group at the bridgehead carbon—into well-defined positions. This pre-organization reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. Researchers utilize these rigid frameworks to "colonize" the therapeutic space around a particular molecular target, using the scaffold as a rational starting point for the design of new drug prototypes. unife.it The sp³-enriched nature of the 3-azabicyclo[4.1.0]heptane scaffold is considered a promising entry point for drug discovery projects, moving away from flat, aromatic structures towards more complex, three-dimensional molecules. researchgate.netresearchgate.net
A closely related analogue, 3-(Phenylmethyl)-3-azabicyclo[4.1.0]heptan-1-amine, has been synthesized and studied as a constrained bis-amine, highlighting the utility of this scaffold in holding two nitrogen atoms at a well-defined distance, which can be used to mimic common structural motifs in bioactive molecules. unife.it
Scaffold Hopping Strategies for Novel Chemical Entity Generation
Scaffold hopping is a key strategy in medicinal chemistry for discovering structurally novel compounds by replacing the central core of a known active molecule with a different, isofunctional scaffold. nih.govdtic.mil This approach aims to generate new chemical entities (NCEs) with potentially improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. dtic.mildigitellinc.com The 3-azabicyclo[4.1.0]heptane framework serves as an effective replacement for more common ring systems.
For instance, this bicyclic system has been used as a bioisosteric replacement for the 4-hydroxypiperidine (B117109) moiety in the structural optimization of the antipsychotic drug Haloperidol. researchgate.net This type of modification represents a "small-step" hop that can lead to significant changes in biological activity and properties. By replacing a flexible piperidine (B6355638) ring with the rigid 3-azabicyclo[4.1.0]heptane system, chemists can explore new conformational space and interactions with the target receptor.
The development of triple re-uptake inhibitors (TRIs) provides another example. Starting from known inhibitors, researchers have identified new series of potent TRIs based on the 6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane scaffold, demonstrating the utility of this core in generating novel compounds with desirable pharmacological profiles. researchgate.netnih.govnih.gov These efforts have led to the identification of compounds with high in vitro potency at the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. researchgate.netnih.gov
| Original Scaffold | Hopped Scaffold | Therapeutic Area | Reference |
| 4-Hydroxypiperidine | 3-Azabicyclo[4.1.0]heptane | Antipsychotics | researchgate.net |
| Various (in TRIs) | 6-Aryl-3-azabicyclo[4.1.0]heptane | Antidepressants | nih.govnih.gov |
| Phenyl-piperazine/piperidine | Fused Azabicyclics | Various CNS | unife.it |
Development of Conformationally Restricted Analogues for Biological Probes
Conformationally restricting a flexible molecule is a powerful tactic for developing biological probes. By locking a molecule into a specific shape, researchers can deduce the "active" conformation required for binding to a biological target and improve ligand potency. bldpharm.com The 3-azabicyclo[4.1.0]heptane core is exceptionally well-suited for this purpose due to the fusion of the cyclopropane (B1198618) ring, which severely limits the conformational freedom of the piperidine ring. rsc.orgnih.gov
This principle was applied in the study of opioid receptor antagonists. To understand the active conformation of the flexible N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of antagonists, structurally rigid analogues based on the 4-azabicyclo[4.1.0]heptane framework were synthesized. nih.gov These rigid compounds, which locked the 3-hydroxyphenyl group in a specific orientation, showed potencies equal to or greater than their flexible counterparts. This confirmed the importance of that specific conformation for antagonist activity. nih.gov
Similarly, the cyclopropanation of the natural product valienamine (B15573) to create a bicyclo[4.1.0]heptane framework resulted in a highly potent α-glucosidase inhibitor. rsc.org The rigid bicyclic structure mimics the half-chair conformation of the transition state of the enzymatic reaction, leading to tight binding. This strategy of using conformationally restricted bicyclic systems as transition-state mimics or receptor-bound conformation probes is a cornerstone of rational drug design.
Utility in Divergent Synthetic Approaches to Bioactive Compounds
Divergent synthesis is a strategy that allows for the creation of a wide variety of compounds from a single, common intermediate. This is particularly useful for building libraries of related molecules for structure-activity relationship (SAR) studies. The 3-azabicyclo[4.1.0]heptane scaffold lends itself well to such approaches.
Researchers have developed efficient, multi-step syntheses to produce a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. researchgate.netresearchgate.net This intermediate can then be subjected to short reaction sequences (1–3 steps) to install various functional groups, providing a range of bifunctional derivatives. researchgate.netresearchgate.net These divergent strategies have enabled the synthesis of previously unreported azabicyclo[4.1.0]heptane-derived building blocks, including novel bicyclic γ-amino acids. researchgate.net
Other synthetic methodologies, such as photoredox-catalyzed radical cascade annulations of 1,6-enynes, have also been employed to produce 3-azabicyclo[4.1.0]heptan-5-ones divergently. nih.gov These modern synthetic methods provide facile, metal-free access to the core bicyclic structure under mild conditions, further expanding the toolbox available to chemists for creating diverse libraries of bioactive compounds based on this scaffold. nih.gov
Table of Divergent Intermediates and Products
| Common Intermediate | Synthetic Strategy | Resulting Compounds | Reference |
|---|---|---|---|
| tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | Short functionalization sequences | Bifunctional derivatives, bicyclic γ-amino acids | researchgate.netresearchgate.net |
| N-Ts-substituted 1,6-enynes | Photoredox-catalyzed radical cascade | 3-Azabicyclo[4.1.0]heptan-5-ones | nih.gov |
Design of Compounds with Enhanced Membrane Permeability for Drug Design
Achieving adequate membrane permeability is a major challenge in drug design, particularly for compounds intended to act on intracellular targets. nih.gov Physicochemical properties such as a high fraction of sp³-hybridized carbons (Fsp³), reduced hydrogen bond donor count, and controlled lipophilicity are known to improve passive membrane permeability. bldpharm.commdpi.com The 3-Methyl-3-azabicyclo[4.1.0]heptane scaffold possesses several of these favorable characteristics.
First, its three-dimensional, saturated structure gives it a high Fsp³ value, a feature correlated with improved clinical success by helping molecules "escape flatland". bldpharm.com Second, the N-methylation at the 3-position removes a hydrogen bond donor compared to a secondary amine. Reducing the number of hydrogen bond donors is a key strategy for improving permeability, as it lowers the energetic penalty of desolvating the molecule as it enters the lipid bilayer of the cell membrane. nih.govmdpi.com
Studies on related, more complex 3-azabicyclo[4.1.0]heptane derivatives have provided direct evidence of these benefits. For example, the 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane series of triple re-uptake inhibitors was found to possess not only high potency but also excellent bioavailability and brain penetration, properties indicative of good membrane permeability. researchgate.netnih.gov The rigid, lipophilic nature of the scaffold, combined with strategically placed functional groups, contributes to this favorable pharmacokinetic profile, making it an attractive building block for CNS drug design and other applications requiring cell penetration. researchgate.net
Future Directions and Emerging Research Avenues for 3 Methyl 3 Azabicyclo 4.1.0 Heptan 1 Amine Research
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of azabicyclo[4.1.0]heptane derivatives often involves multi-step processes. researchgate.net Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. A key area of development is the use of transition-metal-free reactions, which reduce cost and environmental impact. For instance, a straightforward transition-metal-free methodology for oxidative cyclopropanation of aza-1,6-enynes has been developed to create functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions. researchgate.net Adapting such atom-economical approaches for the synthesis of 3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine and its analogues is a promising avenue.
Another sustainable approach involves photochemistry, which utilizes light to drive reactions, often under mild conditions suitable for late-stage functionalization. acs.org The application of photochemical methods, such as a Photo-Minisci reaction, could enable novel pathways to functionalize the bicyclic core. acs.org Furthermore, flow chemistry presents an opportunity for the safe and scalable production of key intermediates. acs.org
Key strategies for future synthetic exploration include:
Asymmetric Synthesis: Developing methods to control the stereochemistry at the two chiral centers of the cyclopropane (B1198618) ring is crucial, as different stereoisomers can exhibit varied biological activities. google.com
Divergent Synthesis: Creating a common synthetic precursor that can be elaborated into a diverse library of derivatives is an efficient strategy. An approach has been reported for other 6-functionalized azabicyclo[4.1.0]heptane derivatives starting from a common intermediate, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. researchgate.netresearchgate.net
Biocatalysis: Employing enzymes to catalyze key steps could offer high selectivity and sustainability.
| Synthetic Strategy | Description | Potential Advantages | Relevant Precursors/Related Compounds |
| Transition-Metal-Free Cyclopropanation | Oxidative cyclopropanation of aza-1,6-enynes to form the bicyclic core without metal catalysts. researchgate.net | Reduced cost, lower toxicity, operational simplicity, atom economy. researchgate.net | Aza-1,6-enynes, Azabicyclo[4.1.0]heptane-2,4,5-triones. researchgate.net |
| Photochemical Functionalization | Using light-mediated reactions, such as the Minisci reaction, for late-stage functionalization of the scaffold. acs.org | Mild reaction conditions, high functional group tolerance. acs.org | Quinoline (as a model substrate for methylation). acs.org |
| Divergent Synthesis from Common Intermediate | Synthesis of a versatile building block that allows for the creation of multiple target derivatives in a few steps. researchgate.net | Efficiency, rapid library generation, access to diverse chemical space. researchgate.net | tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. researchgate.netresearchgate.net |
| Asymmetric Synthesis | Stereoselective methods to produce specific enantiomers or diastereomers of the target compound. google.com | Access to stereoisomers with potentially distinct and improved biological activity. google.com | (1S,6R/1R,6S)-6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane. google.com |
Advanced Computational Design Principles for Target-Specific Agents
The concept of "privileged structures"—scaffolds that can bind to multiple biological targets with high affinity—is highly relevant to the azabicyclo[4.1.0]heptane core. unife.it These rigid frameworks are adept at presenting functional groups in specific spatial orientations, which can lead to enhanced drug-like properties. unife.it Advanced computational methods are essential for harnessing this potential.
Future research should leverage computational tools for:
Scaffold Hopping and Bioisosteric Replacement: The bicyclo[1.1.1]pentylamine (BCPA) scaffold has been successfully used as a bioisostere for arylamines to improve metabolic stability and other properties. rsc.org Similarly, the 3-azabicyclo[4.1.0]heptane framework can be computationally evaluated as a replacement for other common motifs in known bioactive molecules, such as piperidines. unife.it
Structure-Based Drug Design: Where the three-dimensional structure of a biological target is known, docking studies can predict the binding mode and affinity of novel this compound derivatives. This approach was used to design new carbocyclic nucleoside analogues based on a bicyclo[4.1.0]heptane scaffold as potential anti-HSV agents. nih.gov
Pharmacophore Modeling: When a target structure is unknown, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential features required for biological activity and can be used to screen virtual libraries of new compounds. A pharmacophore model for triple reuptake inhibitors led to the exploration of related azabicyclo[3.1.0]hexanes and azabicyclo[4.1.0]heptanes. acs.org
Machine Learning and AI: Integrating machine learning with computational chemistry can accelerate the discovery process by predicting compound properties, identifying potential biological targets, and optimizing synthetic routes. youtube.com
Broadening the Scope of Biological Applications and Target Identification
The 3-azabicyclo[4.1.0]heptane scaffold has already been identified as a key component in potent and selective triple reuptake inhibitors (TRIs) of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. acs.org For example, the derivative 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane has demonstrated high in vitro potency and excellent brain penetration. acs.orgacs.org
Future research should aim to expand the therapeutic potential of this scaffold beyond its current applications. Target identification and validation will be critical.
Potential areas for exploration include:
Central Nervous System (CNS) Disorders: Building on the known activity as TRIs, derivatives could be investigated for treating depression, anxiety, and other mood disorders. google.com The structural rigidity of the scaffold may offer improved selectivity and reduced off-target effects compared to more flexible molecules.
Enzyme Inhibition: The constrained amine structure could be an effective motif for targeting enzymes. Previous studies on a related compound, 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane, showed it to be a substrate for monoamine oxidase-B (MAO-B). researchgate.net This suggests that other enzymes, such as cytochrome P450s, could also be relevant targets. idrblab.net
Receptor Modulation: The scaffold could be functionalized to target various G protein-coupled receptors (GPCRs) or ion channels, where precise positioning of interacting groups is key for potency and selectivity. Structurally rigid analogues of opioid receptor antagonists have been developed using a 4-azabicyclo[4.1.0]heptane core. nih.gov
| Potential Target Class | Example(s) | Rationale for Investigation | Known Related Compounds |
| Neurotransmitter Transporters | SERT, NET, DAT acs.org | The scaffold is a validated component of potent triple reuptake inhibitors. acs.org | 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane acs.orgacs.org |
| Enzymes | Monoamine Oxidase-B (MAO-B) researchgate.net, Cytochrome P450 (e.g., CYP2D6) idrblab.netidrblab.net | Related compounds interact with these enzymes, suggesting potential for developing novel inhibitors or probes. researchgate.netidrblab.net | 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane researchgate.net, 1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane idrblab.netidrblab.net |
| Receptors | Opioid Receptors nih.gov | The rigid bicyclic structure can mimic the active conformation of ligands for receptors requiring specific orientations. nih.gov | N-substituted 3-methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptanes nih.gov |
Development of High-Throughput Screening and Characterization Platforms
To efficiently explore the vast chemical space accessible from the this compound scaffold, the development of high-throughput methods is essential. These platforms can accelerate the design-make-test-analyze cycle that is fundamental to modern drug discovery. youtube.com
Key areas for development include:
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of numerous reaction conditions (catalysts, solvents, bases) in parallel using microscale quantities, which is ideal for optimizing synthetic steps and discovering novel reactions. acs.org This has been successfully applied to photochemical reactions and cross-coupling reactions, which are relevant to the functionalization of the azabicycloheptane core. acs.org
High-Throughput Screening (HTS) for Biological Activity: Once a library of derivatives is synthesized, HTS assays are needed to quickly identify compounds with desired biological activity. This can involve biochemical assays that detect a molecular binding event or cell-based assays that measure a functional response. unife.it
Advanced Characterization Techniques: Characterizing complex chemical libraries and their biological interactions requires sophisticated analytical platforms. A novel screening protocol using a combination of a fluorescent indicator displacement assay and circular dichroism (CD) has been developed for the high-throughput determination of concentration and enantiomeric excess of chiral amines. nih.gov For studying interactions with biological macromolecules, techniques like nanoflow ion-exchange chromatography coupled with native mass spectrometry can resolve complex mixtures of proteins and their ligands. nih.gov
Future platforms should aim to integrate these components, creating a seamless workflow from automated synthesis to data analysis, enabling the rapid identification and optimization of lead compounds derived from the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine, and what methodological challenges arise during synthesis?
Answer: Synthesis typically involves bicyclic scaffold formation via [2+1] cycloaddition or ring-closing reactions. For example, analogous compounds like 3-azabicyclo[3.1.1]heptan-6-one derivatives are synthesized using ketone-amine condensation followed by cyclization under acidic conditions . Challenges include controlling stereochemistry and minimizing side products like aziridine byproducts. Reaction optimization may require adjusting temperature (e.g., 90°C for 14 hours in similar syntheses ) and selecting catalysts (e.g., Lewis acids) to enhance yield. Purification often involves column chromatography or recrystallization, with yield losses attributed to the compound’s polarity .
Q. What spectroscopic methods are critical for structural characterization of this bicyclic amine?
Answer: Key techniques include:
- NMR : and NMR identify proton environments and carbon frameworks. For example, bridgehead protons in analogous bicyclo[2.2.1]heptane systems show distinct coupling patterns (e.g., ) .
- IR Spectroscopy : Amine N–H stretches (3300–3500 cm) and C–N vibrations (1250–1350 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, with fragmentation patterns revealing bridgehead bond stability .
- X-ray Crystallography : Resolves absolute configuration, as seen in related 3-methyl-azabicyclo[3.3.1]nonane derivatives .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential amine volatility and respiratory irritation .
- Storage : Room temperature in airtight containers, away from oxidizers .
- Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Answer: A 2 factorial design evaluates variables like temperature, catalyst concentration, and solvent polarity. For example:
- Factors : Temperature (70°C vs. 90°C), catalyst loading (5% vs. 10% w/w), solvent (THF vs. DCM).
- Response Variables : Yield, purity, reaction time.
Data analysis via ANOVA identifies significant factors. In similar studies, temperature often dominates yield optimization, while solvent polarity affects stereoselectivity . Follow-up response surface methodology (RSM) refines optimal conditions .
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Answer: Contradictions (e.g., NMR chemical shifts vs. DFT calculations) arise from solvent effects or conformational flexibility. Strategies include:
- Solvent Correction : Use COSMO-RS simulations to account for solvent polarity in NMR predictions .
- Dynamic Effects : Perform molecular dynamics (MD) simulations to assess conformational populations influencing averaged spectroscopic data .
- Experimental Validation : Compare with crystallographic data to validate dominant conformers .
Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?
Answer:
- DFT Calculations : Assess frontier molecular orbitals (FMOs) to predict nucleophilic sites. For example, HOMO localization on the amine group indicates reactivity toward electrophiles .
- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-rich regions (e.g., bridgehead amine) for reaction planning .
- Transition State Modeling : Simulate activation energies for pathways (e.g., ring-opening vs. substitution) using software like Gaussian .
Q. What considerations are critical when designing pharmacological studies for this compound’s bioactivity?
Answer:
- Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., GPCRs) due to the compound’s bicyclic lipophilicity .
- In Vitro Assays : Use cell-based models (e.g., HEK293) for receptor binding studies, with LC-MS quantification to monitor metabolic stability .
- Structure-Activity Relationship (SAR) : Introduce substituents at the methyl or bridgehead positions to modulate bioavailability and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
